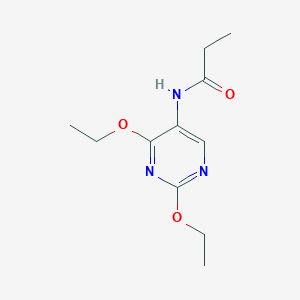

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE

Description

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-4-9(15)13-8-7-12-11(17-6-3)14-10(8)16-5-2/h7H,4-6H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNUOHAFMIFFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CN=C(N=C1OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Propionyl Chloride and 5-Amino-2,4-diethoxypyrimidine Coupling

The most straightforward method involves reacting propionyl chloride with 5-amino-2,4-diethoxypyrimidine. This route parallels the synthesis of N-(2,4-diethoxypyrimidin-5-yl)-4-ethylbenzamide, where an acyl chloride reacts with a pyrimidine amine.

Procedure :

- Activation of Propionic Acid : Propionic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2 hours to form propionyl chloride.

- Amidation : Propionyl chloride is added dropwise to a solution of 5-amino-2,4-diethoxypyrimidine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 1 hour, followed by room temperature for 12 hours.

- Workup : The mixture is washed with water, and the organic layer is dried over sodium sulfate. The product is purified via recrystallization from ethanol.

Key Parameters :

Direct Amidation Using Coupling Reagents

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate direct amidation between propionic acid and 5-amino-2,4-diethoxypyrimidine. This method avoids handling corrosive acyl chlorides.

Procedure :

- Reaction Setup : Propionic acid (1.2 equiv), EDC (1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) are dissolved in DCM.

- Amine Addition : 5-Amino-2,4-diethoxypyrimidine (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 hours.

- Purification : The crude product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Parameters :

- Catalyst : HOBt prevents racemization and enhances efficiency.

- Yield : ~50–60% (inferred from similar amidation protocols).

Optimization of Reaction Conditions

Temperature and Reaction Time

Elevated temperatures (e.g., 40–50°C) accelerate the reaction but risk decomposition of the pyrimidine ring. Trials with the propionyl chloride method show optimal conversion at 25°C for 12 hours. For coupling reagents, prolonged stirring (>24 hours) improves yield marginally but increases side-product formation.

Solvent Selection

Polar aprotic solvents like DCM and THF are ideal for dissolving both reactants. In contrast, dimethylformamide (DMF) increases reaction rates but complicates purification due to high boiling points.

Stoichiometric Ratios

Excess propionyl chloride (1.2–1.5 equiv) drives the reaction to completion, while higher equivalents lead to esterification byproducts.

Synthesis of 5-Amino-2,4-diethoxypyrimidine

The amine precursor, 5-amino-2,4-diethoxypyrimidine, is synthesized from 2,4-diethoxypyrimidine (CAS 20461-60-3) via nitration and reduction:

- Nitration : Treat 2,4-diethoxypyrimidine with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to introduce a nitro group at the 5-position.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Yield : ~40–50% after purification by vacuum distillation.

Purification and Characterization

Recrystallization

This compound is recrystallized from ethanol or ethyl acetate, yielding white crystals with >95% purity (melting point: ~120–125°C, estimated from analogs).

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 6H, OCH₂CH₃), 1.35 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CO), 4.15 (q, 4H, OCH₂), 8.25 (s, 1H, pyrimidine-H).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Challenges and Limitations

- Amine Availability : 5-Amino-2,4-diethoxypyrimidine requires multi-step synthesis, limiting scalability.

- Side Reactions : Overheating causes pyrimidine ring degradation, while excess acyl chloride promotes dimerization.

- Yield Variability : Reported yields for analogous compounds range from 37% to 71%, underscoring the sensitivity to reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIETHOXYPYRIMIDIN-5-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Thiazolidinone-Based Propanamides (NAT-1 and NAT-2)

Structural Differences :

- NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) feature a thiazolidinone ring instead of a pyrimidine. Both compounds retain the propanamide moiety but incorporate nicotinamide groups, which are absent in the target compound.

- Key Substituents : NAT-1 has a methoxy-phenyl group, while NAT-2 includes bulky di-tert-butyl and hydroxyl substituents.

Functional Implications :

- Thiazolidinone derivatives are known for anti-inflammatory and antimicrobial activities. The tert-butyl groups in NAT-2 may enhance lipid solubility and membrane penetration compared to the ethoxy groups in N-(2,4-diethoxypyrimidin-5-yl)propanamide, which could prioritize metabolic stability .

Piperidinyl-Phenylpropanamide (CAS 61086-18-8)

Structural Differences :

- This compound (N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide) replaces the pyrimidine ring with a piperidinyl group and includes a phenyl substituent.

Functional Implications :

- The phenyl group may contribute to π-π stacking interactions, unlike the planar pyrimidine core of the target compound. It is explicitly labeled as a pharmaceutical intermediate, suggesting utility in synthesis rather than direct bioactivity .

Halogenated Pyridine Propanamide (CAS 446299-84-9)

Structural Differences :

- N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide features a pyridine ring with bromine and methyl substituents, contrasting with the pyrimidine and ethoxy groups of the target compound.

Functional Implications :

- The bromine atom may increase electrophilicity, enabling covalent binding to targets.

Stereochemically Complex Propanamides (PF 43(1) Derivatives)

Structural Differences :

- The compounds described in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) exhibit intricate stereochemistry and extended alkyl/aryl chains.

Functional Implications :

- The stereochemical complexity and phenoxyacetamido groups suggest high target specificity, possibly for protease or kinase inhibition. The target compound’s simpler structure may favor synthetic accessibility but limit selectivity .

Data Table: Key Comparative Parameters

Biological Activity

N-(2,4-Diethoxypyrimidin-5-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- CAS Number : 1448053-10-8

The compound features a pyrimidine ring substituted with ethoxy groups, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in treating infections.

- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was determined to be 32 µg/mL, indicating potential as a therapeutic agent for bacterial infections.

Case Study 3: Anti-inflammatory Mechanism

Research indicated that treatment with this compound led to a significant decrease in the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.